molecular formula C21H22N4O4 B2455008 3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 946248-44-8

3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2455008
CAS No.: 946248-44-8
M. Wt: 394.431
InChI Key: IFLVJWYQEZQLCW-UHFFFAOYSA-N
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Description

3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The process often starts with the preparation of the chromen-2-one core, followed by the introduction of the piperazine and pyrimidinyl groups. Common reagents used in these reactions include ethyl chloroformate, piperazine, and 6-ethoxy-2-methylpyrimidine. Reaction conditions may involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of 3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
  • 3-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
  • 3-(4-(6-ethoxy-2-ethylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The ethoxy and methyl groups on the pyrimidine ring, combined with the piperazine and chromen-2-one core, provide a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-3-28-19-13-18(22-14(2)23-19)24-8-10-25(11-9-24)20(26)16-12-15-6-4-5-7-17(15)29-21(16)27/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLVJWYQEZQLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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